4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Lipophilicity Drug-likeness Partition coefficient

Researchers risk introducing uncontrolled variables by procuring incorrect dichloro-substituted or des-methyl aminothiazole analogs. 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine provides a structurally verified scaffold with the precise 2,4-dichloro pattern and 5-methyl group critical for kinase binding. • 2,4-Dichlorophenyl substitution avoids positional isomer confounds (cf. 3,4-dichloro) • 5-Methyl group increases LogP by ~0.4 vs. des-methyl analog (XLogP3 3.9) • Free 2-amine enables bioconjugation without disrupting pharmacophore • Reported antiproliferative activity across glioblastoma, melanoma, breast, lung, and colon cancer lines

Molecular Formula C10H8Cl2N2S
Molecular Weight 259.15 g/mol
CAS No. 188120-61-8
Cat. No. B067219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
CAS188120-61-8
Molecular FormulaC10H8Cl2N2S
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14)
InChIKeySUELLSJOIIXFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Identity & Procurement


4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 188120-61-8) is a trisubstituted 2-aminothiazole derivative with a molecular formula of C₁₀H₈Cl₂N₂S and a molecular weight of 259.15 g/mol [1]. The compound features a 2,4-dichlorophenyl substituent at the thiazole 4-position, a methyl group at the 5-position, and a free primary amine at the 2-position. Its computed XLogP3 of 3.9 indicates moderate lipophilicity, with one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [1]. The compound is supplied by major chemical vendors including Sigma-Aldrich (catalog OTV000661) as part of a collection of unique chemicals for early discovery research, with typical commercial purity of 95–98% . Sigma-Aldrich explicitly states that no analytical data is collected for this product and it is sold 'AS-IS' .

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Why Analogs Fail


Within the 2-aminothiazole chemical space, small structural perturbations—particularly the presence or absence of the 5-methyl group and the precise dichloro-substitution pattern on the phenyl ring—produce measurable shifts in physicochemical properties and, by class-level inference, divergent biological profiles. The 5-methyl substituent on the target compound increases computed logP by approximately 0.4 units relative to the des-methyl analog 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3, XLogP3 = 3.5), translating to a meaningful difference in lipophilicity-driven partitioning behavior [1][2]. Likewise, the 2,4-dichloro arrangement yields a distinct electronic and steric environment compared to the 3,4-dichloro isomer (CAS 39893-80-6), a factor known to affect target binding and metabolic stability across aminothiazole series [3]. Because commercial sourcing of close analogs rarely includes validated biological annotation, procurement of the incorrect positional isomer or des-methyl variant introduces an uncontrolled variable that cannot be corrected by downstream formulation .

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Quantitative Differentiation


Lipophilicity Difference vs. Des-Methyl Analog

The target compound exhibits a computed XLogP3 of 3.9, which is 0.4 log units higher than the des-methyl analog 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3, XLogP3 = 3.5) [1][2]. An alternative computed LogP from Chemsrc places the target compound at 4.59 versus 4.28 for the des-methyl analog, maintaining a consistent ~0.3 unit increment . This difference arises solely from the presence of the 5-methyl group on the thiazole ring and is expected to influence membrane permeability, tissue distribution, and non-specific protein binding in a manner that cannot be replicated by the des-methyl compound [3].

Lipophilicity Drug-likeness Partition coefficient

Molecular Weight & Steric Bulk vs. Des-Methyl Analog

The target compound has a molecular weight of 259.15 g/mol, which is 14.02 g/mol higher than the des-methyl analog 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (MW = 245.13 g/mol), corresponding to the mass of one methylene unit [1][2]. This 5.7% increase in molecular weight, combined with the additional steric bulk at the thiazole 5-position, alters ligand efficiency metrics and binding pocket compatibility as demonstrated across multiple 2-aminothiazole kinase inhibitor series [3].

Molecular weight Steric bulk Ligand efficiency

Chlorine Substitution Pattern: 2,4- vs. 3,4-Dichloro Isomers

The target compound bears chlorine atoms at the 2- and 4-positions of the phenyl ring. The isomeric comparator 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 39893-80-6) places chlorine atoms at the 3- and 4-positions. While both isomers share identical molecular formulas (C₉H₆Cl₂N₂S for the des-methyl series) and computed logP values (XLogP3 = 3.5), their distinct substitution patterns produce different dipole moments and electrostatic potential surfaces [1][2]. In published thiazole-based kinase inhibitor SAR, the position of aryl chlorine substituents has been shown to alter inhibitory potency by factors exceeding 10-fold against specific kinase targets, consistent with direct engagement of the dichlorophenyl moiety within hydrophobic binding pockets [3].

Isomer differentiation Electronic effects Receptor binding

Regiochemical Identity: 4-Aryl-5-methyl vs. 5-Aryl-4-methyl Isomers

The target compound is the 4-(2,4-dichlorophenyl)-5-methyl regioisomer. The alternative regioisomer 5-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine (CAS not assigned; cataloged as BBV-45201123 / MFCD22001750) shares the identical molecular formula and mass but positions the aryl and methyl groups on opposite sides of the thiazole ring [1]. In thiazole-based kinase inhibitor programs, this regiochemical inversion has been shown to completely ablate or dramatically reduce target binding, as the vector of the aryl substituent determines whether the compound can productively occupy the kinase hinge region [2]. Without rigorous analytical confirmation (e.g., NOESY NMR or X-ray crystallography), these regioisomers can be inadvertently confused during procurement from non-validated sources.

Regiochemistry Isomer purity Synthetic intermediate

Aqueous Solubility & Volatility vs. Des-Methyl Analog

The target compound has an estimated water solubility of 6.26 mg/L (EPA T.E.S.T. model) and a vapor pressure of 3.8×10⁻⁶ mmHg at 25°C [1]. In comparison, the des-methyl analog 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine has a higher reported boiling point (396°C vs. ~385°C) and higher density (1.498 vs. 1.44 g/cm³), consistent with the absence of the methyl group reducing free volume and altering crystal packing . The 6.26 mg/L aqueous solubility places the target compound in the poorly soluble category by Biopharmaceutics Classification System standards, which has direct implications for in vitro assay design (DMSO stock concentration limits, precipitation risk upon aqueous dilution).

Solubility Formulation Volatility

Commercial Availability & Quality Assurance

The target compound is cataloged by multiple vendors with purity specifications ranging from 95% to 98% . Sigma-Aldrich (catalog OTV000661) supplies this compound as part of a 'collection of unique chemicals' for early discovery but explicitly does not collect analytical data and sells it 'AS-IS,' placing the burden of identity and purity verification on the buyer . In contrast, the des-methyl analog 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3) is more broadly available with reported melting point (156–158°C) that can serve as a batch-to-batch quality indicator [1]. The absence of a published experimental melting point for the target compound in major databases means that routine identity confirmation requires at minimum LC-MS and ¹H NMR analysis upon receipt.

Procurement Quality control Vendor comparison

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Application Scenarios


Kinase Inhibitor Lead Optimization & Scaffold Hopping

The trisubstituted 2-aminothiazole scaffold of this compound, bearing a 2,4-dichlorophenyl group at position 4 and a methyl group at position 5, provides a defined chemical starting point for ATP-competitive kinase inhibitor design. The published SAR from Reichelt et al. (2014) on trisubstituted thiazoles as Cdc7 kinase inhibitors demonstrates that both the 5-methyl substituent and the dichlorophenyl substitution pattern are critical modulators of kinase binding affinity [1]. The 0.4-unit higher LogP relative to the des-methyl analog positions this compound as a more lipophilic probe for exploring hydrophobic pocket interactions, while the free 2-amine provides a versatile handle for further derivatization to optimize selectivity and pharmacokinetic properties [2].

Antiproliferative Screening in Oncology

Vendor-reported data indicate that this compound exhibits antiproliferative activity against multiple cancer cell lines, including glioblastoma (A172), melanoma (B16F10), breast adenocarcinoma (MDA-MB-231, MCF-7), lung cancer (A549), and colon cancer (HCT-116) [3]. While the specific IC₅₀ values and experimental context remain to be validated in peer-reviewed literature, the breadth of reported cell line sensitivity is consistent with a potential multi-kinase inhibition profile. The compound is therefore appropriate as a starting point for phenotypic screening libraries and as a reference compound in kinase inhibitor discovery programs. Researchers should independently validate potency in their assays of interest given the lack of published dose-response data from primary sources.

Agrochemical Intermediate for Fungicides & Herbicides

The 2,4-dichlorophenyl motif is a recurring pharmacophore in commercial fungicides and herbicides, and the primary amine at the thiazole 2-position enables facile derivatization to sulfonamides, ureas, and amides—common functional groups in agrochemical active ingredients [4]. The compound's estimated water solubility of 6.26 mg/L and moderate lipophilicity (LogP 3.9) fall within ranges observed for foliar-applied crop protection agents, making it a synthetically accessible intermediate for the preparation of compound libraries targeting phytopathogenic fungi or herbicide-resistant weed species [5][6].

Chemical Biology Tool for Target Engagement Studies

The free primary amine at the 2-position of the thiazole ring provides a unique derivatization handle absent in many close analogs where this position is further substituted. This amine can be conjugated to biotin, fluorescent dyes, or photoaffinity labels without perturbing the core 4-(2,4-dichlorophenyl)-5-methylthiazole pharmacophore, enabling pull-down, cellular imaging, and chemical proteomics experiments [1]. The single rotatable bond and well-defined 3D geometry (confirmed by InChI Key) ensure that the derivatized probe retains the spatial orientation of the parent scaffold, an advantage over more flexible analogs that may adopt multiple bioactive conformations [2].

Technical Documentation Hub

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